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Compound of Interest

Compound Name: Methyl 4-O-feruloylquinate

Cat. No.: B1163848 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physicochemical properties of

Methyl 4-O-feruloylquinate (CAS No: 195723-10-5), a natural product isolated from plants

such as Stemona japonica.[1][2] This document collates available data on its chemical and

physical characteristics, outlines relevant experimental protocols for its analysis, and presents

logical workflows for these procedures.

Core Physicochemical Properties
Methyl 4-O-feruloylquinate, also known as 4-O-Feruloylquinic acid methyl ester, is a

derivative of chlorogenic acid.[1][2] Its structure combines a quinic acid methyl ester with a

ferulic acid moiety. The following table summarizes its key quantitative properties based on

available data.
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Property Value Source

CAS Number 195723-10-5 [3]

Molecular Formula C18H22O9 [3]

Molecular Weight 382.36 g/mol [1][4]

Purity >97.5% [2][3]

Melting Point Data not available [5]

Boiling Point Data not available [5]

Solubility

No quantitative data available.

For higher solubility, warming

the tube to 37°C and using an

ultrasonic bath is

recommended.[3] Stock

solutions of 10 mM can be

prepared.[1]

pKa Data not available

Analytical and Experimental Protocols
This section details the methodologies pertinent to the characterization and evaluation of

Methyl 4-O-feruloylquinate.

HPLC is a standard method for assessing the purity of chemical compounds.[3] The protocol

involves separating the compound from any impurities based on differential partitioning

between a stationary and a mobile phase.

Experimental Protocol:

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of

acetonitrile or methanol and water, often with a modifier like formic acid or trifluoroacetic acid

to improve peak shape. The exact ratio is determined through method development.
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Standard and Sample Preparation: Prepare a stock solution of Methyl 4-O-feruloylquinate
at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

Create a series of dilutions for calibration if quantitation is needed. Dissolve the sample for

purity analysis in the same solvent.

Instrumentation: Use an HPLC system equipped with a suitable column (e.g., C18 reversed-

phase column), a pump, an autosampler, a column oven, and a detector (e.g., Diode Array

Detector - DAD or UV-Vis).

Chromatographic Conditions:

Set the column temperature (e.g., 25-40°C).

Set the flow rate (e.g., 1.0 mL/min).

Program a gradient or isocratic elution profile for the mobile phase.

Set the detector wavelength to the absorbance maximum of Methyl 4-O-feruloylquinate.

Data Analysis: Inject the sample. The purity is calculated by dividing the peak area of the

main compound by the total area of all peaks detected in the chromatogram, expressed as a

percentage.
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Workflow for Purity Determination using HPLC.
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NMR spectroscopy is used to elucidate the molecular structure of a compound, confirming the

connectivity of atoms. The consistency of the NMR spectrum with the proposed structure is a

key quality control parameter.[3]

Experimental Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-O-feruloylquinate in a

suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD).

Data Acquisition: Place the NMR tube containing the sample into the NMR spectrometer.

Acquire standard 1D spectra, including ¹H (proton) and ¹³C (carbon) NMR. 2D NMR

experiments (e.g., COSY, HSQC, HMBC) may be run to confirm specific structural

assignments.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction.

Spectral Analysis:

¹H NMR: Analyze the chemical shifts (ppm), integration (proton count), and multiplicity

(splitting patterns) of the signals to identify the different types of protons and their

neighboring atoms.

¹³C NMR: Analyze the chemical shifts of the carbon signals to identify the different carbon

environments (e.g., carbonyl, aromatic, aliphatic).

2D NMR: Use correlation peaks to establish C-H and H-H connectivity, confirming the

feruloyl and quinate moieties and their linkage.

Conclusion: Compare the analyzed spectrum with the expected spectrum for the structure of

Methyl 4-O-feruloylquinate to confirm its identity.

Lipophilicity, often expressed as logP, is a critical parameter influencing a molecule's

absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[6] RP-TLC is a

common experimental method for its determination.[7][8]

Experimental Protocol:
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Plate and Mobile Phase Preparation: Use RP-TLC plates (e.g., RP-18 F254). Prepare a

series of mobile phases consisting of a polar buffer (e.g., TRIS buffer, pH 7.4) and an organic

modifier (e.g., acetone, methanol) in varying concentrations (e.g., 50%, 60%, 70%, 80%

organic modifier).

Sample Application: Spot a small amount of the dissolved compound onto the starting line of

the TLC plates.

Chromatographic Development: Place the plates in a chromatography tank saturated with

the mobile phase vapor and allow the solvent front to move up the plate.

Spot Visualization and Rf Measurement: After development, visualize the spots (e.g., under

UV light) and measure the distance traveled by the compound and the solvent front to

calculate the Rf value for each mobile phase concentration.

RM Calculation: Convert each Rf value to an RM value using the formula: RM = log((1/Rf) -

1).

Extrapolation to RM0: Plot the calculated RM values against the concentration of the organic

modifier. Extrapolate the resulting linear regression to 0% organic modifier (100% aqueous

phase). The y-intercept of this plot is the RM0 value, which is a measure of lipophilicity.[7]
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Workflow for Lipophilicity (RM0) Determination via RP-TLC.
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Derivatives of ferulic acid are known for their antioxidant properties.[9] Standard assays can be

used to quantify this activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Protocol:

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare

a series of concentrations of Methyl 4-O-feruloylquinate and a standard antioxidant (e.g.,

Ascorbic Acid, Trolox).

Reaction: In a microplate well or cuvette, mix a volume of the sample or standard solution

with a volume of the DPPH solution. Include a control containing only the solvent and DPPH

solution.

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g.,

30 minutes).

Measurement: Measure the absorbance of the solutions at the characteristic wavelength of

DPPH (typically ~517 nm) using a spectrophotometer.

Calculation: The scavenging activity is calculated as a percentage of discoloration using the

formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100. The results can be expressed

as an IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[10]
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Conceptual Diagram of Phenolic Antioxidant Action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.mdpi.com/1424-8247/17/6/725
https://pmc.ncbi.nlm.nih.gov/articles/PMC9821840/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9821840/
https://www.selleckchem.com/products/ferulic-acid-methylester.html
https://www.walshmedicalmedia.com/open-access/assays-for-natural-antioxidant.pdf
https://www.benchchem.com/product/b1163848#what-are-the-physicochemical-properties-of-methyl-4-o-feruloylquinate
https://www.benchchem.com/product/b1163848#what-are-the-physicochemical-properties-of-methyl-4-o-feruloylquinate
https://www.benchchem.com/product/b1163848#what-are-the-physicochemical-properties-of-methyl-4-o-feruloylquinate
https://www.benchchem.com/product/b1163848#what-are-the-physicochemical-properties-of-methyl-4-o-feruloylquinate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1163848?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1163848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

